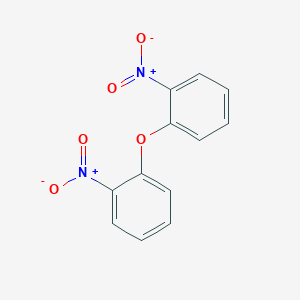

2,2'-Oxybis(nitrobenzene)

Description

BenchChem offers high-quality 2,2'-Oxybis(nitrobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(nitrobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(2-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIRIXVOLLJIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365223 | |

| Record name | 2,2'-Oxybis(nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-65-4 | |

| Record name | 2,2'-Oxybis(nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Oxybis(nitrobenzene) for Scientific Professionals

This guide provides a comprehensive technical overview of 2,2'-Oxybis(nitrobenzene), a key nitroaromatic compound relevant to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity, applications—most notably as a process impurity in pharmaceutical manufacturing—and critical safety information. The content is structured to deliver not just data, but also expert insights into the practical application and handling of this compound.

Core Identification and Physicochemical Properties

2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrodiphenyl ether, is an organic compound that serves as a significant reference standard in analytical and synthetic chemistry. Its core identifiers and key physical properties are summarized below.

Table 1: Core Identifiers and Physicochemical Properties of 2,2'-Oxybis(nitrobenzene)

| Property | Value | Source(s) |

| CAS Number | 2217-65-4 | [1] |

| Molecular Formula | C₁₂H₈N₂O₅ | [1] |

| Molecular Weight | 260.21 g/mol | [1] |

| Synonyms | 1-nitro-2-(2-nitrophenoxy)benzene, 2,2'-Dinitrodiphenyl ether, Olanzapine Impurity 34 | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 114.5 °C | [2] |

| Boiling Point | 185 °C (at 15 Torr) | [2] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Solubility Profile: While specific quantitative solubility data for 2,2'-Oxybis(nitrobenzene) is not extensively published, its solubility can be inferred from its chemical structure and the known properties of its parent compound, nitrobenzene. Nitrobenzene is sparingly soluble in water but exhibits good solubility in many organic solvents.[3][4] Therefore, 2,2'-Oxybis(nitrobenzene) is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. When preparing solutions, it is advisable to start with these solvents for effective dissolution.

Synthesis and Purification Methodologies

The synthesis of 2,2'-Oxybis(nitrobenzene) can be achieved through several routes. The selection of a particular method depends on the available starting materials, required scale, and desired purity. Below are two field-proven protocols.

Palladium-Catalyzed Synthesis from 1-Fluoro-2-nitrobenzene

This method utilizes a palladium catalyst to facilitate the etherification reaction. The causality behind using a palladium catalyst lies in its efficiency in promoting C-O bond formation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing xylene (10 mL), add 1-fluoro-2-nitrobenzene (1.0 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and tributylphosphine (PBu₃, 2.0 mmol).

-

Addition of Base: Add potassium carbonate/zirconium oxide (K₂CO₃/ZrO₂, 1.5 equiv based on K₂CO₃).

-

Reaction Conditions: Stir the mixture at reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it. Wash the solid residue with dichloromethane (DCM).

-

Extraction and Purification: Combine the organic layers and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a dichloromethane/hexane gradient (e.g., 1:1 to 1:2) as the eluent to yield pure 2,2'-Oxybis(nitrobenzene).

Large-Scale Synthesis from 2-Nitrochlorobenzene

This protocol is suitable for larger-scale production and utilizes a strong base to promote the nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Initial Charging: In a suitable reactor, charge 2-nitrochlorobenzene (150 kg) and methanol (150 kg).

-

Heating and Base Addition: Begin stirring and heat the mixture. When the temperature reaches approximately 48 °C, start the addition of a sodium ethoxide solution (30% concentration). The molar ratio of sodium ethoxide to 2-nitrochlorobenzene should be between 1:1 and 1.01:1. Maintain the temperature between 45 °C and 55 °C during the addition.

-

Reaction: After the addition is complete, seal the reactor and raise the temperature to 80 °C. Maintain this temperature for 75 minutes.

-

Solvent Removal and Washing: Distill off the ethanol at 80 °C. Concurrently, slowly add recovered washing water (300 kg) to wash out the sodium chloride byproduct.

-

Isolation: Cool the mixture to room temperature. The solid product is then collected, dried, and can be further purified if necessary. This method has been reported to yield the product with high purity (99.7%).

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for 2,2'-Oxybis(nitrobenzene) is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like nitrobenzene.

Table 2: Predicted Spectroscopic Data for 2,2'-Oxybis(nitrobenzene)

| Technique | Predicted Key Features |

| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). Due to the electron-withdrawing nitro groups and the ether linkage, the aromatic protons will be deshielded. The protons ortho to the nitro groups are expected to be the most deshielded. |

| ¹³C NMR | The spectrum will display signals for the aromatic carbons. The carbons attached to the nitro groups (ipso-carbons) will be significantly deshielded (predicted around 148 ppm), as will the carbons bonded to the ether oxygen. |

| IR Spectroscopy | Strong characteristic absorption bands are expected for the nitro group (NO₂) symmetric and asymmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-O-C stretching from the ether linkage will appear in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 260.21. Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and cleavage of the ether bond. |

Reactivity and Applications in Drug Development

Nitroaromatic compounds are a versatile class of intermediates in organic synthesis, primarily due to the reactivity of the nitro group.[5]

Reduction of Nitro Groups: The most common reaction of nitroaromatics is the reduction of the nitro groups to amines. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.[6] The resulting diamine, 2,2'-oxybisaniline, is a valuable building block for the synthesis of heterocyclic compounds.

Role as a Pharmaceutical Impurity: A critical role of 2,2'-Oxybis(nitrobenzene) in the pharmaceutical industry is as a known process-related impurity in the synthesis of the atypical antipsychotic drug, Olanzapine.[2] It is designated as "Olanzapine Impurity 34". The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by authorities like the FDA and EMA. Therefore, having access to pure 2,2'-Oxybis(nitrobenzene) as a reference standard is essential for:

-

Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Olanzapine drug substance and product.

-

Quality Control: For routine testing of Olanzapine batches to ensure they meet the stringent purity requirements.

-

Forced Degradation Studies: To understand the degradation pathways of Olanzapine and to ensure that the analytical methods are stability-indicating.

Safety, Handling, and Toxicology

2,2'-Oxybis(nitrobenzene) must be handled with care, following standard laboratory safety procedures for nitroaromatic compounds.

GHS Hazard Classification: [1]

-

Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

-

Signal Word: Danger

-

Hazard Statements:

-

H228: Flammable solid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Toxicological Profile (Inferred from Nitrobenzene Data): Specific toxicological studies on 2,2'-Oxybis(nitrobenzene) are not widely available. However, its toxicity can be inferred from the extensive data on nitrobenzene. Nitrobenzene is highly toxic and can be absorbed through the skin, inhalation, and ingestion.[7] The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[7] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys. The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move the person to fresh air and seek immediate medical attention.

-

Conclusion

2,2'-Oxybis(nitrobenzene) is a compound of significant interest to the scientific community, particularly those in pharmaceutical development. Its well-defined synthesis routes and predictable reactivity make it a useful, albeit specialized, chemical. Its primary modern application is as a critical reference standard for impurity profiling in the quality control of Olanzapine. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling, is paramount for any researcher or scientist working with this compound.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene - Health Effects. [Link]

-

NCBI Bookshelf. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

- Lessin, D. L., et al. "Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765." Applied and Environmental Microbiology, vol. 65, no. 7, 1999, pp. 2905-11.

-

Aditya Dye Chem. Nitrobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

-

Britannica. Nitrobenzene | Synthesis, Uses, Hazards. [Link]

-

PubChem. 2,4-Dinitro-3'-nitrodiphenyl ether. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. [Link]

-

PubChem. 2,2'-Dinitrobiphenyl. [Link]

-

NIST. Benzene, nitro-. [Link]

- Khaikin, L. S., et al. "IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase..." Structural Chemistry, vol. 23, no. 5, 2012, pp. 1433-54.

-

PubChem. Nitrobenzene. [Link]

-

GOV.UK. Nitrobenzene: toxicological overview. [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Vastani. Material Safety Data Sheet Nitrobenzene. [Link]

Sources

- 1. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. nbinno.com [nbinno.com]

- 6. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,2'-Dinitrodiphenyl Ether: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dinitrodiphenyl ether is an organic compound characterized by two phenyl rings linked by an ether bridge, with a nitro group substituted at the 2 and 2' positions. As a member of the dinitrodiphenyl ether family, it holds significance as a potential chemical intermediate. Its isomers, particularly 4,4'-dinitrodiphenyl ether, are well-established precursors for high-performance polymers like polyimides, which are synthesized via the reduction of the nitro groups to form diamines.[1] While less common than its 4,4'- counterpart, the 2,2'- isomer presents a unique structural motif for the synthesis of specialized chemical structures, including heterocyclic compounds and bespoke polymer monomers.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2'-dinitrodiphenyl ether, a detailed methodology for its synthesis via the Ullmann condensation, and an analysis of its expected spectroscopic characteristics. The information herein is curated to support researchers in the fields of organic synthesis, materials science, and drug development.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data points are crucial for database searches, regulatory compliance, and computational modeling.

Caption: Molecular structure of 2,2'-dinitrodiphenyl ether.

Table 1: Chemical Identity and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-nitro-2-(2-nitrophenoxy)benzene | - |

| Molecular Formula | C₁₂H₈N₂O₅ | |

| Molecular Weight | 260.20 g/mol | |

| Canonical SMILES | C1=CC=C(C(=C1)N(=O)=O)OC2=CC=CC=C2N(=O)=O | - |

| InChI Key | MWAGUKZCDDRDCS-UHFFFAOYSA-N (for 4,4'-isomer) |

| CAS Number | Not definitively assigned in public databases. | - |

Physical and Chemical Properties

Experimental data for 2,2'-dinitrodiphenyl ether is not widely published. The properties in Table 2 are a combination of data from its isomers and related compounds to provide an estimated profile.

Table 2: Physical and Chemical Properties

| Property | Value | Comments and Comparative Data | Source |

|---|---|---|---|

| Appearance | Expected to be a light yellow crystalline solid. | The 4,4'- isomer is a light yellow solid.[2] The related 2,2'-dinitrobiphenyl is a pale tan/light yellow crystalline powder.[3][4] | - |

| Melting Point | Estimated: 115-125 °C | 2,2'-Dinitrobiphenyl has a melting point of 120-121 °C or 124-126 °C.[5][6] The 4,4'- isomer melts significantly higher at 140-145 °C. | - |

| Boiling Point | > 300 °C (decomposes) | The 4,4'- isomer decomposes at 340 °C. High boiling points are typical for such aromatic compounds. | - |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). | The 4,4'- isomer has limited water solubility but is soluble in DMF.[1] Nitroaromatic compounds generally exhibit solubility in polar organic solvents. | - |

| Stability | Stable under standard conditions. May decompose at high temperatures, releasing toxic nitrogen oxides. | Nitroaromatic compounds can be energetic and should be handled with care, avoiding heat and shock. The presence of multiple nitro groups can increase sensitivity.[2][6] | - |

Synthesis of 2,2'-Dinitrodiphenyl Ether

The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5] For symmetrical ethers like 2,2'-dinitrodiphenyl ether, a self-condensation of an o-nitrohalobenzene can also be employed in the presence of a base and catalyst.[7]

The protocol outlined below describes a plausible and robust laboratory-scale synthesis based on the reaction between the potassium salt of 2-nitrophenol and 2-chloronitrobenzene.

Caption: Workflow for the synthesis of 2,2'-dinitrodiphenyl ether.

Experimental Protocol: Ullmann Condensation

Rationale: This procedure utilizes a nucleophilic aromatic substitution mechanism, where the phenoxide is the nucleophile. The nitro groups on both rings activate the aryl halide towards substitution. Copper(I) is believed to be the active catalytic species, facilitating the coupling.[5] High-boiling polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and mediate the reaction at the required high temperatures.

Materials:

-

2-Nitrophenol

-

2-Chloronitrobenzene

-

Potassium hydroxide (KOH)

-

Copper(I) iodide (CuI) or Copper bronze

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethanol or Acetone (for recrystallization)

-

Deionized water

Procedure:

-

Phenoxide Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-nitrophenol (1.0 eq) and finely ground potassium hydroxide (1.0 eq).

-

Solvent Addition: Add a suitable volume of DMSO to the flask to create a stirrable slurry.

-

Salt Formation: Gently heat the mixture with stirring to approximately 80-100 °C to ensure the complete formation of the potassium 2-nitrophenoxide salt. The mixture may change color.

-

Addition of Reactants: To the flask, add 2-chloronitrobenzene (1.0 eq) and the copper catalyst (e.g., 0.05-0.1 eq CuI).

-

Reaction: Heat the reaction mixture to 150-180 °C. The exact temperature may require optimization but should be maintained consistently.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to below 100 °C. Carefully pour the dark reaction mixture into a large beaker of cold water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the final product. Dry the purified crystals under vacuum.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| IR Spectroscopy | Ar-H stretch | 3100-3000 | Characteristic of C-H bonds on an aromatic ring. |

| Asymmetric N-O stretch | 1550-1520 | The two nitro groups are strong absorbers in this region. | |

| Symmetric N-O stretch | 1360-1330 | A second strong absorption characteristic of nitro groups. | |

| Asymmetric C-O-C stretch | 1280-1230 | Aromatic ethers show a strong, characteristic C-O-C asymmetric stretch. | |

| Symmetric C-O-C stretch | 1050-1010 | The symmetric stretch is typically weaker than the asymmetric one. | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.2 | The eight aromatic protons will form a complex multiplet pattern. Protons ortho and para to the electron-withdrawing nitro groups will be shifted further downfield. Protons adjacent to the ether oxygen will be slightly upfield relative to those near the nitro groups. |

| ¹³C NMR | C-O (ipso-carbon) | 150-160 | The carbon atom directly attached to the ether oxygen is significantly deshielded. |

| C-N (ipso-carbon) | 145-155 | The carbon atom bearing the nitro group is also strongly deshielded. | |

| Other Aromatic Carbons | 115-140 | The remaining aromatic carbons will appear in this typical region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 260 | The molecular weight of the compound is 260.20 g/mol . A strong molecular ion peak is expected. |

| | Fragmentation | Fragments corresponding to loss of NO₂, NO, and cleavage of the ether linkage are anticipated. | Common fragmentation patterns for nitroaromatic compounds and diaryl ethers. |

Chemical Reactivity

The chemical behavior of 2,2'-dinitrodiphenyl ether is dominated by two key features: the reactivity of the nitro groups and the stability of the diaryl ether framework.

-

Reduction of Nitro Groups: The most significant reaction is the reduction of the two nitro groups to form 2,2'-diaminodiphenyl ether. This transformation is crucial for its application as a monomer precursor. This reduction can be achieved using various methods, with catalytic hydrogenation being the most common industrial approach.

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Chemical Reduction: Using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic medium.

-

-

Aromatic Substitution: The aromatic rings are deactivated towards electrophilic substitution due to the strong electron-withdrawing effect of the nitro groups. Conversely, they are highly activated towards nucleophilic aromatic substitution, although displacing a ring proton is not a common reaction.

Safety and Handling

Disclaimer: This information is based on data for isomeric and related compounds and should be used as a guide. A full risk assessment should be conducted before handling this chemical.

-

Hazards: Based on data for 4,4'-dinitrodiphenyl ether, the compound is expected to cause skin and serious eye irritation. It may also cause respiratory irritation. Like many nitroaromatic compounds, it may be harmful if swallowed or absorbed through the skin. Long-term exposure to related compounds has raised concerns about mutagenicity.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Applications

The primary foreseeable application of 2,2'-dinitrodiphenyl ether is as a specialty chemical intermediate.

-

Polymer Science: Its principal value lies in its potential as a precursor to 2,2'-diaminodiphenyl ether . This diamine can be used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. The ortho-linkage of the amine groups, compared to the para-linkage in the more common 4,4'-isomer, would impart different conformational properties to the resulting polymer backbone, potentially leading to materials with unique solubility, flexibility, or thermal characteristics.

-

Organic Synthesis: The dinitro compound can serve as a starting material for the synthesis of various heterocyclic compounds, such as phenoxazines, through reductive cyclization reactions.

References

- Sigma-Aldrich. Safety Data Sheet for 2,4-Dinitrophenylhydrazine. (2024-02-09).

-

LookChem. 2,2'-diiodo-4,4'-dinitrodiphenyl ether. Available at: [Link].

-

Wikipedia. Ullmann condensation. Available at: [Link].

- Google Patents. Production of dinitrodiphenyl ether. (US4558164A).

-

ResearchGate. Synthesis and Characterization of Photochromic 2,2′-Dinitro‐diphenylmethane. Available at: [Link].

- CN105753709A - 2,2'-dinitrodibenzyl preparation method. Google Patents.

- Google Patents. Preparation of dinitrodiphenylether. (US3032594A).

- Google Patents. Preparation of 4,4'-dinitrodiphenyl ether. (US3442956A).

-

RSC Publishing. Substitution products of 2′-nitro- and 2′ : 4′-dinitro-2-methoxydiphenyl ethers. Journal of the Chemical Society (Resumed). Available at: [Link].

- Google Patents. Preparation method of 4,4'-dinitrodiphenyl ether. (CN102603533B).

-

The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link].

-

PrepChem.com. Synthesis of 4,4'-dinitrodiphenyl ether. Available at: [Link].

-

SpectraBase. 2,6-Diisopropyl-2',4'-dinitrodiphenyl-ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

PubChem. 2,4-Dinitro-3'-nitrodiphenyl ether. Available at: [Link].

-

NIST WebBook. Bis(p-nitrophenyl) ether. Available at: [Link].

Sources

- 1. 4,4'-Dinitrodiphenyl ether | 101-63-3 | Benchchem [benchchem.com]

- 2. 4,4'-DINITRODIPHENYL ETHER | 101-63-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]

- 5. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]

- 7. US3032594A - Preparation of dinitrodiphenylether - Google Patents [patents.google.com]

2,2'-Oxybis(nitrobenzene) molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of 2,2'-Oxybis(nitrobenzene)

Abstract

This technical guide provides a comprehensive analysis of 2,2'-Oxybis(nitrobenzene) (also known as 2,2'-dinitrodiphenyl ether), a molecule of interest in synthetic chemistry. This document details its chemical identity, molecular formula, and delves into its complex three-dimensional structure, which is heavily influenced by steric hindrance. While direct experimental spectroscopic and crystallographic data for this specific isomer are not widely available in public databases, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its analytical characteristics. A detailed, field-proven protocol for its synthesis via an Ullmann condensation reaction is provided, alongside a discussion of its likely reactivity and toxicological profile based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers utilizing or encountering this molecule in their work.

Chemical Identity and Physicochemical Properties

2,2'-Oxybis(nitrobenzene) is an aromatic ether characterized by two nitro-substituted phenyl rings linked through an oxygen atom at the ortho positions. This substitution pattern is crucial as it dictates the molecule's unique structural and chemical properties.

| Property | Value | Source(s) |

| IUPAC Name | 1-nitro-2-(2-nitrophenoxy)benzene | - |

| Synonyms | 2,2'-Dinitrodiphenyl ether | - |

| CAS Number | 2217-65-4 | [1] |

| Molecular Formula | C₁₂H₈N₂O₅ | [1] |

| Molecular Weight | 260.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 114.5 °C | [2] |

Molecular Structure and Conformation

The molecular formula C₁₂H₈N₂O₅ is arranged as a central diaryl ether core with nitro groups positioned ortho to the ether linkage on each aromatic ring.

Connectivity and Planarity

The fundamental structure consists of two benzene rings connected by an ether bridge. Each ring is substituted with a nitro group (NO₂) at the C2 position, relative to the point of ether attachment (C1).

Caption: 2D molecular structure of 2,2'-Oxybis(nitrobenzene).

Conformational Analysis: The Impact of Steric Hindrance

Unlike its unsubstituted parent, diphenyl ether, which adopts a relatively planar "propeller" conformation, 2,2'-Oxybis(nitrobenzene) is expected to be significantly non-planar. The presence of the bulky nitro groups at the ortho positions creates substantial steric repulsion.

This claim is supported by crystallographic data from the closely related molecule 2,2'-dinitrobiphenyl (C₁₂H₈N₂O₄), which lacks the central ether oxygen but features the same ortho-nitro substitution pattern. In 2,2'-dinitrobiphenyl, the steric strain between the nitro groups forces the two phenyl rings to adopt a large dihedral angle, twisting them out of planarity.[3] It is mechanistically sound to predict a similar, if not more pronounced, twisted conformation for 2,2'-Oxybis(nitrobenzene). This twisting minimizes van der Waals repulsion between the electron-rich nitro groups, defining the molecule's three-dimensional shape and influencing its crystal packing and reactivity.

Predicted Spectroscopic and Analytical Characterization

While specific experimental spectra for 2,2'-Oxybis(nitrobenzene) are not readily found in public repositories, its characteristic analytical signature can be reliably predicted based on its functional groups and structural analogues.

| Technique | Predicted Features | Rationale |

| ¹H NMR | Four distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm), each integrating to 2H. | The molecule has a plane of symmetry, making the two phenyl rings chemically equivalent. However, the four protons on each ring are unique. The proton ortho to the nitro group will be the most deshielded (downfield), while the others will appear as complex multiplets due to ortho, meta, and para coupling. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 115-150 ppm). | Due to symmetry, only the carbons of one ring will be observed. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, as will the carbon attached to the ether oxygen. The other four carbons will appear in the typical aromatic region. |

| IR Spectroscopy | ~1530-1500 cm⁻¹ (strong, asymmetric NO₂ stretch)~1350-1330 cm⁻¹ (strong, symmetric NO₂ stretch)~1280-1240 cm⁻¹ (asymmetric C-O-C stretch)~3100-3000 cm⁻¹ (aromatic C-H stretch) | These absorption bands are highly characteristic. The two strong nitro group stretches are definitive identifiers for nitroaromatics. The asymmetric C-O-C stretch is characteristic of diaryl ethers. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 260. | The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of NO₂ (m/z = 214), NO (m/z = 230), and potentially cleavage of the ether bond. |

Synthesis and Reactivity

Recommended Synthesis: Ullmann Condensation

The most logical and field-proven method for synthesizing symmetrical diaryl ethers like 2,2'-Oxybis(nitrobenzene) is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For self-condensation to form a symmetrical ether, a nitro-activated aryl halide can react with the hydroxide formed in situ.

A plausible synthesis can be adapted from established protocols for similar compounds.[1][4] The reaction proceeds by heating an ortho-substituted nitrohalobenzene, such as 2-chloronitrobenzene, with a base in a high-boiling polar aprotic solvent, catalyzed by a copper salt or copper bronze.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4558164A - Production of dinitrodiphenyl ether - Google Patents [patents.google.com]

solubility of 2,2'-Oxybis(nitrobenzene) in common lab solvents

An In-depth Technical Guide to the Solubility of 2,2'-Oxybis(nitrobenzene)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Oxybis(nitrobenzene) (CAS No. 2217-65-4) in common laboratory solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes a foundational, principles-based approach. We first dissect the molecular structure of 2,2'-Oxybis(nitrobenzene) to predict its solubility behavior based on established chemical theories. Subsequently, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodology required to effectively work with this compound in solution.

Introduction: The Critical Role of Solubility

2,2'-Oxybis(nitrobenzene), also known as 1-nitro-2-(2-nitrophenoxy)benzene, is a nitroaromatic compound whose utility in chemical synthesis and materials science necessitates a thorough understanding of its physical properties.[1] Among these, solubility is paramount. The ability to form a homogeneous solution is a prerequisite for a vast range of applications, including reaction chemistry, purification by recrystallization, formulation, and analytical characterization. An imprecise understanding of a compound's solubility can lead to failed experiments, impure products, and unreliable analytical results.

This guide addresses the practical challenges faced by researchers by providing a predictive analysis of solubility and a robust experimental workflow for its quantitative measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This axiom posits that substances with similar intermolecular forces are more likely to be soluble in one another. We can apply this principle by examining the key structural features of 2,2'-Oxybis(nitrobenzene).

Molecular Structure Analysis:

-

Formula: C₁₂H₈N₂O₅[1]

-

Core Structure: The molecule consists of two nitro-substituted benzene rings linked by an ether oxygen atom.

-

Polarity: The molecule possesses significant polarity due to the two strongly electron-withdrawing nitro groups (-NO₂) and the polar ether linkage (C-O-C). The nitro groups and ether oxygen are hydrogen bond acceptors.

-

Hydrophobicity: Despite the polar functional groups, the molecule is dominated by two large, nonpolar aromatic rings. This substantial hydrophobic surface area is the primary determinant of its solubility behavior.

Predicted Solubility Profile: Based on this structure, we can predict the following:

-

Low Aqueous Solubility: The large hydrophobic character of the biphenyl ether backbone will severely limit its interaction with the highly polar, hydrogen-bonding network of water. Its solubility in water is expected to be very low, likely in the range of being considered "insoluble".[4][5]

-

Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent candidates for dissolving 2,2'-Oxybis(nitrobenzene). These solvents are highly polar and can interact favorably with the nitro groups, but they lack the strong, self-associating hydrogen-bond network of water, making them more accommodating to large organic solutes.[6][7]

-

Moderate to Good Solubility in Other Organic Solvents:

-

Ketones (e.g., Acetone): Acetone's polarity should allow it to effectively solvate the polar regions of the molecule.[8]

-

Alcohols (e.g., Ethanol): Lower-chain alcohols like ethanol may show moderate solvating power. While ethanol can hydrogen bond, its alkyl chain provides some nonpolar character to interact with the aromatic rings.[9]

-

Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar solvents will interact favorably with the large aromatic rings via π-stacking and van der Waals forces.

-

Chlorinated Solvents (e.g., Dichloromethane): These are good general solvents for many organic compounds and are expected to dissolve 2,2'-Oxybis(nitrobenzene).

-

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | Dominated by the large hydrophobic aromatic structure, which disrupts water's H-bond network.[3] |

| Methanol, Ethanol | Moderate | The solvent's alkyl portion interacts with the aromatic rings, while the -OH group interacts with the nitro groups.[9] | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the nitro groups without the energetic penalty of disrupting a solvent H-bond network.[6][10] |

| Nonpolar | Toluene, Benzene | Moderate to High | Favorable π-stacking and van der Waals interactions between the solvent and the aromatic rings of the solute. |

| Hexane, Heptane | Low | Insufficient polarity to interact with the nitro and ether groups. |

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a solid compound is the shake-flask equilibrium method.[11][12] This protocol establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

1. Materials and Equipment:

-

2,2'-Oxybis(nitrobenzene) (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC with a UV detector or a UV-Vis Spectrophotometer

2. Protocol:

-

Preparation: Add an excess amount of solid 2,2'-Oxybis(nitrobenzene) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~20 mg of solid to a 2 mL vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for 24 to 48 hours. This duration is critical to ensure that true thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of particulate matter, perform one or both of the following steps:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Standard Curve: Prepare a series of standard solutions of 2,2'-Oxybis(nitrobenzene) of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a standard curve of response versus concentration.

-

Sample Analysis: Make an accurate, known dilution of the filtered supernatant (the saturated solution). Analyze the diluted sample using the same method as the standards.

-

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the original saturated solution. This final value is the solubility of 2,2'-Oxybis(nitrobenzene) in that solvent at the specified temperature.

Understanding Solute-Solvent Interactions

The solubility outcome is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Caption: Contrasting solute-solvent interactions.

In water, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, hydrophobic solute is not sufficiently compensated by new solute-water interactions, resulting in poor solubility. In contrast, a polar aprotic solvent like DMSO readily engages in favorable dipole-dipole interactions with the polar nitro groups of the solute, leading to effective solvation and high solubility.[6]

Conclusion

References

- 1. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. quora.com [quora.com]

- 4. 2,2'-DINITROBIPHENYL | 2436-96-6 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

A Senior Application Scientist's Guide to the Synthesis of 2,2'-Oxybis(nitrobenzene)

An In-depth Technical Guide for Chemical Research Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2,2'-Oxybis(nitrobenzene), a valuable chemical intermediate. The primary synthetic pathway detailed is the Ullmann condensation, a cornerstone of diaryl ether synthesis. This document elucidates the reaction mechanism, provides a detailed, step-by-step laboratory protocol, outlines critical safety precautions, and specifies analytical methods for product characterization. The content is structured to provide researchers and process chemists with the expertise-driven insights required for successful and safe synthesis.

Introduction: The Ullmann Condensation for Diaryl Ether Synthesis

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the products serving as key structural motifs in pharmaceuticals, polymers, and agrochemicals. The Ullmann condensation, first reported by Fritz Ullmann in 1905, remains a vital and powerful method for constructing the C-O bond between two aryl groups.[1]

The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1][2] For the synthesis of a symmetrical diaryl ether like 2,2'-Oxybis(nitrobenzene) from o-nitrochlorobenzene, the reaction proceeds through the in-situ formation of a phenoxide intermediate, which then couples with a second molecule of the aryl halide. The presence of the electron-withdrawing nitro group on the o-nitrochlorobenzene substrate is critical, as it activates the aryl halide towards nucleophilic aromatic substitution, a key step in the reaction sequence.[3] While modern variations of this reaction exist using other transition metals like palladium, the copper-mediated pathway is a robust and well-established method for this specific transformation.[4][5]

Reaction Mechanism and Scientific Rationale

The Ullmann-type synthesis of 2,2'-Oxybis(nitrobenzene) is not a simple one-step process. It is a nuanced reaction where the choice of catalyst, base, solvent, and temperature dictates the efficiency and outcome.

Core Principles:

-

Activation: The nitro group (-NO₂) at the ortho position to the chlorine atom in o-nitrochlorobenzene is paramount. Its strong electron-withdrawing nature polarizes the Ar-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack, thereby facilitating the substitution of the chloride.[3][6]

-

Base-Mediated Phenoxide Formation: The reaction is initiated by the reaction of o-nitrochlorobenzene with a strong base, such as potassium hydroxide (KOH). This step generates 2-nitrophenoxide, the key nucleophile, in situ.

-

Copper's Catalytic Role: While the exact mechanism is complex and debated, it is widely accepted that a Cu(I) species is the active catalyst.[4] The catalytic cycle is thought to involve the formation of a copper(I) phenoxide. This complex then undergoes oxidative addition with a second molecule of o-nitrochlorobenzene to form a Cu(III) intermediate. The final step is a reductive elimination event that forms the diaryl ether C-O bond and regenerates the active Cu(I) catalyst.[4]

The overall transformation can be visualized as follows:

Caption: Simplified reaction pathway for the Ullmann synthesis of 2,2'-Oxybis(nitrobenzene).

Experimental Protocol

This section provides a detailed, laboratory-scale procedure for the synthesis. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment must be worn at all times.

Reagents and Equipment

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |

| o-Nitrochlorobenzene | 88-73-3 | 157.55 | 15.76 g (0.10 mol) | Toxic, irritant, potential carcinogen.[7][8] |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 6.73 g (0.12 mol) | Corrosive. Use pellets (85% purity assumed). |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.95 g (5 mol%) | Catalyst. |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | High-boiling polar solvent. |

| Toluene | 108-88-3 | 92.14 | ~150 mL | For extraction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed (5% aq.) | For neutralization. |

| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | ~100 mL | For washing. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | Drying agent. |

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, thermocouple, heating mantle, nitrogen inlet, separatory funnel, standard glassware for workup, rotary evaporator, recrystallization apparatus.

Mandatory Safety Precautions

o-Nitrochlorobenzene is a hazardous substance and must be handled with extreme care.

| Hazard | Description | Precautionary Measures |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs (blood, liver) through prolonged or repeated exposure.[7] | Always handle in a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid creating dust. |

| Carcinogenicity | Suspected of causing cancer.[7][8] | Minimize exposure. Use closed systems where possible. |

| Fire Hazard | Combustible solid. Emits toxic fumes (NOx, HCl) in a fire. | Keep away from open flames and hot surfaces. Use water spray, foam, or dry chemical extinguishers. |

| Environmental | Toxic to aquatic life with long-lasting effects.[7] | Do not allow to enter drains or the environment. Dispose of waste via certified channels. |

Always consult the full Safety Data Sheet (SDS) for all chemicals before beginning work.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet at the top), and a thermocouple. Ensure the system is dry and purged with nitrogen.

-

Charge Reagents: To the flask, add o-nitrochlorobenzene (15.76 g), potassium hydroxide (6.73 g), copper(I) iodide (0.95 g), and dimethylformamide (100 mL).

-

Reaction: Begin stirring the mixture and slowly heat it to 140-150 °C using the heating mantle. The mixture will darken as the reaction proceeds. Maintain this temperature under a gentle flow of nitrogen for 8-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting material and co-spot with the reaction mixture. The reaction is complete upon the disappearance of the o-nitrochlorobenzene spot.

-

Cooling and Quenching: After completion, turn off the heat and allow the mixture to cool to room temperature. Cautiously pour the dark reaction mixture into 300 mL of water. This will precipitate the crude product and dissolve inorganic salts.

-

Acidification: Slowly add 5% aqueous HCl to the aqueous mixture with stirring until it is acidic (pH ~2-3). This step neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL). The organic layer will be the upper layer.

-

Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then brine (1 x 100 mL) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2,2'-Oxybis(nitrobenzene) as a yellow crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 2,2'-Oxybis(nitrobenzene).

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: Yellow crystalline solid.

-

Melting Point: 114.5 °C. A sharp melting point close to the literature value is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a complex multiplet pattern in the aromatic region consistent with the unsymmetrical nature of the substituted rings.

-

¹³C NMR: The carbon NMR will show 6 distinct signals for the aromatic carbons due to the molecule's symmetry.

-

FT-IR: The infrared spectrum will exhibit strong characteristic peaks for the C-O-C ether linkage (around 1240 cm⁻¹) and the asymmetric and symmetric stretches of the nitro groups (-NO₂) (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

Conclusion

The Ullmann condensation provides a reliable and effective method for the synthesis of 2,2'-Oxybis(nitrobenzene) from o-nitrochlorobenzene. Success hinges on careful control of reaction parameters and stringent adherence to safety protocols due to the hazardous nature of the starting material. The mechanistic principles—activation by the nitro group and the catalytic cycle of copper—offer a compelling example of classic transition-metal-catalyzed cross-coupling. This guide provides the necessary framework for researchers to reproduce this synthesis safely and efficiently, yielding a valuable intermediate for further chemical exploration.

References

-

Ullmann reaction | PPTX - Slideshare. Slideshare. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

-

Ullmann Condensation - SynArchive. SynArchive. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. Available at: [Link]

-

material safety data sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. Oxford Lab Fine Chem LLP. Available at: [Link]

-

Phase-Transfer Catalysis in the Ullmann Synthesis of Substituted Triphenylamines - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

ICSC 0028 - 1-CHLORO-2-NITROBENZENE - Inchem.org. Inchem.org. Available at: [Link]

-

The Effect of Crown Ether on the Palladium-Catalyzed Ullmann-Type Coupling Mediated by Zinc in Air and Water | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide .. - Filo. Filo. Available at: [Link]

-

Ullmann reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. Available at: [Link]

-

How to make Nitrobenzene - YouTube. YouTube. Available at: [Link]

-

2-Nitrochlorobenzene - Wikipedia. Wikipedia. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach - ResearchGate. ResearchGate. Available at: [Link]

-

1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem. PubChem. Available at: [Link]

Sources

- 1. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitro Benzene - Boiling Point 210.9 °C, Melting Point 5.7 °C, Density 1.199 g/cm3, Yellow Liquid | 99% Purity, Industrial Applications, EC No. 202-716-0 - Boiling Point 210.9 °c, Melting Point 5.7 °c, Density 1.199 G/cm3, Yellow Liquid | 99% Purity, Industrial Applications, Ec No. 202-716-0 at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]

- 3. 2,2'-Oxybis(nitrobenzene) | 2217-65-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR [m.chemicalbook.com]

- 7. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 8. 2,2'-Oxybis(nitrobenzene) price,buy 2,2'-Oxybis(nitrobenzene) - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Ullmann Condensation Reaction for the Synthesis of Bis(2-nitrophenyl) Ether

Abstract

The Ullmann condensation, a cornerstone of carbon-oxygen bond formation in organic synthesis, provides a powerful method for the preparation of diaryl ethers. This technical guide offers a comprehensive exploration of the Ullmann condensation reaction specifically tailored for the synthesis of bis(2-nitrophenyl) ether. This molecule serves as a crucial intermediate in the development of various pharmaceuticals and advanced materials. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction's mechanistic underpinnings, practical experimental protocols, and critical process optimization parameters. By integrating theoretical principles with field-proven insights, this guide aims to empower scientists to confidently and efficiently execute this important transformation.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation has remained a vital tool for the synthesis of diaryl ethers.[1] These structural motifs are prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1] While modern palladium-catalyzed methods have emerged, the Ullmann reaction's use of an inexpensive and less toxic copper catalyst continues to make it an attractive and sustainable choice, particularly for large-scale industrial applications.[4][5]

The synthesis of bis(2-nitrophenyl) ether, a symmetrical diaryl ether, is a classic application of the Ullmann condensation. The electron-withdrawing nitro groups on the aryl halide substrate facilitate the nucleophilic aromatic substitution, making this a favorable transformation.[6] This guide will delve into the nuances of this specific reaction, providing a robust framework for its successful implementation.

Mechanistic Insights: Unraveling the Role of Copper

The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a generally accepted sequence of events has emerged. The reaction is believed to proceed through a copper(I)-mediated pathway.

A proposed mechanism for the Ullmann condensation involves several key steps:

-

Formation of a Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide. This phenoxide then reacts with a copper(I) salt (often generated in situ from a copper(II) precursor or metallic copper) to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide. This step is often considered the rate-determining step of the reaction. The electron-withdrawing nitro group on the 2-chloronitrobenzene substrate enhances its reactivity towards this step.

-

Reductive Elimination: The resulting copper(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired diaryl ether and regenerate a copper(I) species, which can then re-enter the catalytic cycle.

It is important to note that alternative mechanisms, including those involving radical intermediates, have also been proposed, and the exact pathway may be influenced by the specific reaction conditions, ligands, and substrates employed.[7][8]

Caption: Proposed mechanistic pathway for the Ullmann condensation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the synthesis of bis(2-nitrophenyl) ether via the Ullmann condensation.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | ≥99% | Sigma-Aldrich |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| Copper(I) Iodide | CuI | 190.45 | ≥98% | Acros Organics |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | ACS Grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Safety Precautions:

-

Nitroaromatic compounds can be toxic and may be absorbed through the skin. They can also be flammable and potentially explosive.[9]

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

Reaction Setup and Procedure

Caption: Experimental workflow for bis(2-nitrophenyl) ether synthesis.

-

Reaction Assembly: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer, add 2-nitrophenol (13.91 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 130-140 °C with stirring.

-

Substrate Addition: Once the reaction temperature is stable, add 2-chloronitrobenzene (15.76 g, 0.10 mol) dropwise over a period of 30 minutes using a dropping funnel.

-

Reaction Monitoring: Maintain the reaction mixture at 130-140 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow-brown solid will precipitate.

-

Extraction: Filter the precipitate and wash it with water. Alternatively, the aqueous mixture can be extracted with toluene (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization/Chromatography: The crude bis(2-nitrophenyl) ether can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10]

Key Parameters and Optimization

The success of the Ullmann condensation for synthesizing bis(2-nitrophenyl) ether is highly dependent on several critical parameters.

| Parameter | Recommended Condition | Rationale and Field Insights |

| Catalyst | Copper(I) Iodide (CuI) | CuI is a commonly used and effective catalyst. Other copper sources like copper(I) oxide, copper(I) bromide, or even metallic copper powder can also be employed. The choice of catalyst can influence reaction rates and yields.[6][11] |

| Base | Potassium Carbonate (K₂CO₃) | Anhydrous potassium carbonate is a cost-effective and efficient base for deprotonating the phenol. Other bases such as cesium carbonate or potassium phosphate can also be used and may offer advantages in certain cases.[3][12] |

| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction, which often requires elevated temperatures.[6][13] |

| Temperature | 130-140 °C | The Ullmann condensation generally requires high temperatures to proceed at a reasonable rate.[6] Optimization of the temperature is crucial; too low a temperature will result in slow conversion, while excessively high temperatures can lead to side reactions and decomposition. |

| Ligands | None (in this protocol) | While this protocol does not employ a ligand, the addition of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly accelerate the reaction and allow for lower reaction temperatures.[3][14] This is a key area for process optimization. |

Troubleshooting and Side Reactions

Despite its utility, the Ullmann condensation can be prone to certain challenges.

-

Low Yields: Incomplete reaction is a common issue. This can often be addressed by ensuring all reagents are anhydrous, extending the reaction time, or increasing the temperature. The use of a ligand can also dramatically improve yields.[14]

-

Side Reactions: The primary side reaction is the homo-coupling of the aryl halide to form 2,2'-dinitrobiphenyl.[5] This can be minimized by the slow addition of the aryl halide to the reaction mixture.

-

Purification Difficulties: The product and starting materials can sometimes have similar polarities, making chromatographic separation challenging. Careful optimization of the eluent system for TLC is essential before attempting column chromatography. Recrystallization is often an effective purification method for this particular product.[10]

Conclusion

The Ullmann condensation remains a robust and scalable method for the synthesis of bis(2-nitrophenyl) ether. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can achieve high yields of this valuable intermediate. This guide has provided a comprehensive overview, from theoretical principles to a practical, step-by-step protocol. The insights into optimization and troubleshooting are intended to empower scientists to adapt and refine the procedure for their specific needs, ultimately contributing to the advancement of pharmaceutical and materials science research.

References

- Ullmann reaction | PPTX - Slideshare. (n.d.).

- Ullmann Reaction - Organic Chemistry Portal. (n.d.).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).

- Ullmann condensation - Wikipedia. (n.d.).

- Ullmann Reaction - BYJU'S. (n.d.).

- Ullmann reaction - Wikipedia. (n.d.).

- Ullmann Condensation - SynArchive. (n.d.).

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.).

- Diaryl ether condensation reactions - Google Patents. (n.d.).

- Ullmann-type reductive homo-coupling reactions at room temperature - ThalesNano. (n.d.).

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.).

- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - Organic Chemistry Portal. (n.d.).

- An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate. (n.d.).

- Ullmann coupling reaction of chlorobenzene with different catalysts. - ResearchGate. (n.d.).

- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).

- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (n.d.).

- a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a - Jetir.Org. (n.d.).

- Technical Support Center: Bis(2-nitrophenyl) sulfite Experiments - Benchchem. (n.d.).

Sources

- 1. synarchive.com [synarchive.com]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann reaction | PPTX [slideshare.net]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

A Technical Guide to 2,2'-Oxybis(nitrobenzene): From Discovery to Modern Synthesis

This guide provides an in-depth exploration of 2,2'-Oxybis(nitrobenzene), a significant molecule in the landscape of nitroaromatic compounds. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its discovery, the evolution of its synthesis, its physicochemical properties, and its applications. The narrative is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical insight.

Introduction: The Significance of a Disubstituted Diphenyl Ether

2,2'-Oxybis(nitrobenzene), also known as 2,2'-dinitrophenyl ether, is an aromatic ether characterized by two nitrophenyl groups linked through an oxygen bridge at the ortho positions. Its structure, featuring the electron-withdrawing nitro groups, imparts unique chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis. While not as commonly known as some of its isomers, its study provides a fascinating window into the development of synthetic organic chemistry, particularly the formation of diaryl ether linkages—a cornerstone of many complex molecular architectures.

This guide will trace the scientific lineage of this compound, from the foundational discoveries in nitroaromatic chemistry to the sophisticated synthetic protocols available today. We will examine the causality behind experimental choices in its synthesis and provide a self-validating framework for its preparation and analysis.

Historical Context and the Dawn of Diaryl Ether Synthesis

The story of 2,2'-Oxybis(nitrobenzene) is intrinsically linked to two major developments in 19th and early 20th-century chemistry: the burgeoning field of nitroaromatic compounds and the invention of novel carbon-oxygen bond-forming reactions.

Nitrobenzene itself was first synthesized in 1834, and its commercial production began in 1856, primarily as a precursor to aniline for the burgeoning synthetic dye industry.[1][2] This made nitroaromatic precursors readily available for further chemical exploration.

The true breakthrough for the synthesis of diaryl ethers, and by extension 2,2'-Oxybis(nitrobenzene), was the work of German chemist Fritz Ullmann. In 1901, Ullmann reported the copper-mediated coupling of two aryl halides to form a biaryl compound.[3][4] This was soon followed by the discovery that copper could also catalyze the formation of aryl ethers from an aryl halide and a phenoxide—a reaction now famously known as the Ullmann condensation or Ullmann ether synthesis.[5]

The traditional Ullmann reaction was mechanistically significant but practically demanding, often requiring high temperatures (frequently over 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene itself.[3] The reaction was most efficient when the aryl halide was activated by electron-withdrawing groups, such as the nitro group. This makes it highly probable that 2,2'-Oxybis(nitrobenzene) was first synthesized during this era of exploring the scope and limitations of the newly discovered Ullmann condensation. The reaction of an activated aryl halide like 2-nitrochlorobenzene with a corresponding phenoxide in the presence of copper would have been a logical extension of Ullmann's work.

The Evolution of Synthesis: From Harsh Conditions to Catalytic Precision

The synthesis of 2,2'-Oxybis(nitrobenzene) has evolved from the classical, often harsh, Ullmann conditions to more refined and efficient catalytic methods. This progression reflects the broader advancements in organometallic chemistry and catalysis.

The Classical Ullmann-Type Synthesis

The foundational method for preparing 2,2'-Oxybis(nitrobenzene) is a variation of the Ullmann ether synthesis. This involves the reaction of an ortho-substituted nitrophenol with an ortho-substituted nitrobenzene bearing a leaving group (typically a halide) in the presence of a copper catalyst and a base.

The electron-withdrawing nitro groups activate the aryl halide towards nucleophilic aromatic substitution, a key mechanistic aspect that makes this reaction feasible, albeit under strenuous conditions. The base is required to generate the nucleophilic phenoxide from the starting phenol.

Caption: Classical Ullmann condensation for 2,2'-Oxybis(nitrobenzene).

Modern Catalytic Approaches

While historically significant, the classical Ullmann reaction's harsh conditions and stoichiometric copper requirement have driven the development of more efficient methods. Modern approaches often employ soluble copper(I) or copper(II) salts in combination with ligands, or even palladium-based catalysts, which can facilitate the reaction under milder conditions and with lower catalyst loadings.[6]

One modern procedure involves the reaction of 1-fluoro-2-nitrobenzene, where fluoride acts as an excellent leaving group. The synthesis can be catalyzed by a palladium acetate and tributylphosphine system in a high-boiling solvent like xylene.[7] Another effective method uses the more common 2-nitrochlorobenzene with sodium ethoxide in methanol, which proceeds at a more moderate temperature range of 45-80 °C.[7] These modern methods offer significant advantages in terms of yield, purity, and industrial scalability.

Detailed Experimental Protocol: A Modern Approach

The following protocol describes a scalable, modern synthesis of 2,2'-Oxybis(nitrobenzene) adapted from reported procedures.[7] This self-validating system includes in-process controls and purification steps to ensure high purity of the final product.

Objective: To synthesize 2,2'-Oxybis(nitrobenzene) from 2-nitrochlorobenzene.

Materials:

-

2-Nitrochlorobenzene (150 kg)

-

Methanol (150 kg)

-

30% Sodium ethoxide solution in ethanol (approx. 1 molar equivalent to 2-nitrochlorobenzene)

-

Recovered washing water (for salt removal)

-

2000L reaction vessel with stirring, heating, and distillation capabilities

Procedure:

-

Charging the Reactor: Charge the 2000L reactor with 150 kg of 2-nitrochlorobenzene and 150 kg of methanol.

-

Initiating the Reaction: Begin stirring and heat the mixture. When the internal temperature reaches 48 °C, commence the addition of the 30% sodium ethoxide solution.

-

Causality: The temperature is raised to ensure the reactants are in solution and to provide sufficient activation energy. The slow addition of the strong base (sodium ethoxide) controls the exothermic reaction and prevents runaway side reactions.

-

-

Temperature Control: During the addition of sodium ethoxide, maintain the reaction temperature between 45 °C and 55 °C. The total amount of sodium ethoxide solution should correspond to a 1:1 to 1.01:1 molar ratio with the initial 2-nitrochlorobenzene.

-

Reaction Completion: After the addition is complete, seal the reactor inlets and outlets. Raise the temperature to 80 °C. The internal pressure will rise to approximately 2.5 - 3.5 × 10⁴ Pa. Maintain these conditions for 75 minutes to drive the reaction to completion.

-

Trustworthiness: Monitoring temperature and pressure ensures the reaction proceeds as expected. Holding the reaction at a higher temperature for a set time maximizes the conversion of starting material to product.

-

-

Solvent Removal and Washing: At 80 °C, begin to distill off the ethanol. While maintaining the temperature, slowly add 300 kg of recovered washing water. This step serves to wash out the sodium chloride byproduct.

-

Isolation and Drying: Cool the reactor contents to room temperature. The product will solidify or precipitate. Isolate the solid product and dry it thoroughly.

-

Analysis: The expected yield is approximately 157 kg (around 98-99% of theoretical). The purity can be confirmed by chromatographic analysis (e.g., GC or HPLC) and melting point determination.

Physicochemical and Spectroscopic Properties

The accurate characterization of 2,2'-Oxybis(nitrobenzene) is crucial for its use in further synthetic applications. Below is a summary of its key properties.

| Property | Value | Reference(s) |

| CAS Number | 2217-65-4 | |

| Molecular Formula | C₁₂H₈N₂O₅ | |

| Molecular Weight | 260.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 114.5 °C | [8] |

| Boiling Point | 185 °C @ 15 Torr | [8] |

| Density (Predicted) | 1.416 g/cm³ | [8] |

| Storage | Sealed in dry, Room Temperature | [8] |